molecular formula C11H17N3 B3248757 1-Benzyl-3-hydrazinylpyrrolidine CAS No. 1890244-74-2

1-Benzyl-3-hydrazinylpyrrolidine

Cat. No.: B3248757
CAS No.: 1890244-74-2
M. Wt: 191.27
InChI Key: RRMYEVSAFFPAEV-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydrazinylpyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a hydrazinyl substituent at the 3-position. The hydrazinyl group in this compound may confer unique reactivity or binding properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or coordination chemistry .

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYEVSAFFPAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydrazinylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazinyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydrazinylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-hydrazinylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydrazinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to certain receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives with benzyl or other aromatic substituents are common in pharmaceutical research.

Substitution Patterns and Functional Groups
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzyl-3-hydrazinylpyrrolidine Benzyl (1), hydrazinyl (3) 205.28 (calculated) Potential ligand or enzyme inhibitor
1-Benzyl-3-(methylamino)pyrrolidine Benzyl (1), methylamino (3) 204.30 Amine reactivity; intermediate synthesis
1-Benzyl-3-(dimethylamino)pyrrolidine Benzyl (1), dimethylamino (3) 218.33 Enhanced lipophilicity; CNS drug candidate
Benzyl 3,3-difluoropyrrolidine-1-carboxylate Benzyloxycarbonyl (1), difluoro (3) 255.24 Fluorine-induced metabolic stability
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Benzyl (1), diol (3,4) 195.23 Stereospecific hydrogen bonding; chiral catalysis

Key Observations :

  • Hydrazinyl vs. Amino Groups: The hydrazinyl group in this compound provides nucleophilic and chelating capabilities distinct from methylamino or dimethylamino groups, which are more basic and lipophilic .
  • Fluorinated Derivatives : Benzyl 3,3-difluoropyrrolidine-1-carboxylate exhibits enhanced metabolic stability due to fluorine substitution, a feature absent in the hydrazinyl analog .
  • Stereochemical Complexity : The diol substituents in (3S,4S)-1-Benzylpyrrolidine-3,4-diol enable stereospecific interactions, unlike the planar hydrazinyl group .
Pharmacological Potential
  • Ligand Design : The pyridine-containing analog 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole demonstrates tridentate ligand capabilities (ONN coordination), a feature that could be explored in the hydrazinyl derivative .

Research Findings and Limitations

  • Commercial Availability : this compound is listed as discontinued by suppliers like CymitQuimica, limiting experimental access .
  • Structural Diversity : Compounds like 1-Benzyl-3-Hydroxymethyl-Pyrrolidine-3-Carbonitrile (CAS 1350475-49-8) highlight the impact of nitrile groups on electronic properties, a contrast to the hydrazinyl group’s nucleophilicity .

Biological Activity

1-Benzyl-3-hydrazinylpyrrolidine (C11H17N3) is an organic compound characterized by a pyrrolidine ring substituted with benzyl and hydrazinyl groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal and biochemical research. Studies have indicated its potential in various applications, including antimicrobial and anticancer activities.

This compound is synthesized typically through the reaction of 1-benzylpyrrolidine with hydrazine under controlled conditions, often using solvents like ethanol or methanol. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

PropertyDetails
Molecular Formula C11H17N3
Molecular Weight 191.278 g/mol
IUPAC Name (1-benzylpyrrolidin-3-yl)hydrazine
Mechanism of Action Interacts with biological macromolecules
Potential Applications Antimicrobial, anticancer

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter protein functions, potentially leading to therapeutic effects. The hydrazinyl group plays a crucial role in these interactions, while the benzyl moiety may enhance cell membrane penetration, increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. The hydrazinyl group is thought to be integral to its cytotoxic effects, possibly through the generation of reactive oxygen species (ROS) that damage cellular components .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial effects.
  • Anticancer Activity : In a recent investigation into its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Research Applications

The compound is being explored for various applications in scientific research:

  • Chemistry : As an intermediate in the synthesis of complex organic molecules.
  • Biology : Investigated for its ability to interact with biological macromolecules.
  • Medicine : Explored for therapeutic properties and as a precursor for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3-hydrazinylpyrrolidine
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1-Benzyl-3-hydrazinylpyrrolidine

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